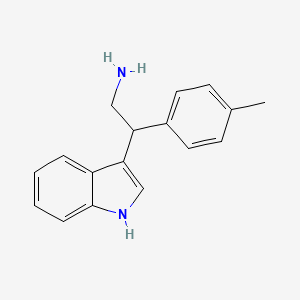

2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine is a compound related to the indole alkaloid family, which includes a wide range of naturally occurring and synthetically derived substances. Indole and its derivatives are of significant interest due to their complex molecular architecture and biological activities, inspiring chemists to develop new methods for their synthesis (Taber & Tirunahari, 2011).

Synthesis Analysis

The synthesis of this compound involves multiple steps, starting from the construction of the indole core followed by the introduction of the 4-methylphenyl group. Various strategies for indole synthesis have been classified, such as the Fischer, Bartoli, and Madelung syntheses, each providing a unique approach to constructing the indole nucleus and further functionalization (Taber & Tirunahari, 2011).

科学的研究の応用

Antimicrobial Activity :

- A study synthesized novel derivatives of 2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine and evaluated their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against fungal species. The compounds displayed significant activity, suggesting potential as antimicrobial agents (Kumbhare et al., 2013).

- Another research created 1‐(1H‐Indol‐3‐yl)ethanamine derivatives that were tested as efflux pump inhibitors against Staphylococcus aureus, showing potential in restoring antibacterial activity of certain antibiotics (Héquet et al., 2014).

Catalytic and Chemical Applications :

- Synthesis of rare-earth metal amido complexes using this compound showed promising results in catalytic activities, especially in the hydrophosphonylation of aldehydes and ketones (Yang et al., 2014).

- Novel imines of tryptamine, including N-cyclohexylidene-2(1H-indol-3-yl) ethanamine, demonstrated significant antimicrobial activity, indicating potential in pharmaceutical synthesis (Rajeswari & Santhi, 2019).

Anticancer Activity :

- A study on the synthesis of piperazine-2,6-dione and its derivatives, including 4-(1H-indole-2-carbonyl)piperazine-2,6-dione, found that some compounds exhibited good anticancer activity against various cancer cell lines (Kumar et al., 2013).

DNA Interaction and Pharmacological Studies :

- Cu(II) complexes of ligands derived from this compound showed DNA binding properties and nuclease activity, indicating potential in DNA interaction studies (Kumar et al., 2012).

- Pharmacological evaluation of indole-derived thiourea compounds showed potential activity in the central nervous system, including antinociceptive and anti-inflammatory actions (Szulczyk et al., 2019).

特性

IUPAC Name |

2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-12-6-8-13(9-7-12)15(10-18)16-11-19-17-5-3-2-4-14(16)17/h2-9,11,15,19H,10,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLSJOJSKGCNDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(adamantan-2-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide](/img/structure/B2493753.png)

![2,4-dichloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2493754.png)

![3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2493755.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2493761.png)

![3-(2-furylmethyl)-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2493762.png)